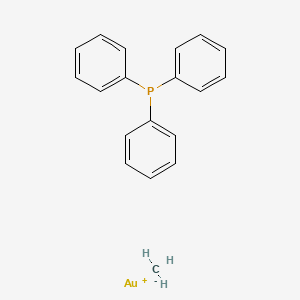
carbanide;gold(1+);triphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(triphenylphosphine)gold (I) is an organometallic compound with the chemical formula (C₆H₅)₃P·AuCH₃. It is a gold-based compound where a gold atom is bonded to a methyl group and a triphenylphosphine molecule. This compound is known for its applications in catalysis and its unique properties due to the presence of gold.
Vorbereitungsmethoden
Methyl(triphenylphosphine)gold (I) can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with a gold(I) precursor, such as gold(I) chloride, in the presence of a methylating agent like methyl lithium. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .
Analyse Chemischer Reaktionen
Methyl(triphenylphosphine)gold (I) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form gold(III) complexes.
Reduction: It can be reduced back to elemental gold under certain conditions.
Substitution: The methyl group can be substituted with other ligands, such as halides or other organic groups.
Common reagents used in these reactions include oxidizing agents like halogens, reducing agents like hydrogen gas, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl(triphenylphosphine)gold (I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkynes and alkenes.
Biology: It has been studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs.
Industry: It is used in the production of thin films and coatings due to its unique properties
Wirkmechanismus
The mechanism by which carbanide;gold(1+);triphenylphosphane exerts its effects is primarily through its role as a catalyst. The gold atom in the compound can coordinate with various substrates, facilitating chemical reactions by stabilizing transition states and lowering activation energies. This coordination chemistry is crucial for its catalytic activity in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Methyl(triphenylphosphine)gold (I) can be compared with other similar gold-based compounds, such as:
Chloro(triphenylphosphine)gold (I): Similar in structure but with a chlorine atom instead of a methyl group.
Triphenylphosphinegold (I): Lacks the methyl group, making it less reactive in certain catalytic processes.
Gold(III) chloride: A higher oxidation state of gold, used in different types of reactions and applications
These comparisons highlight the unique reactivity and applications of carbanide;gold(1+);triphenylphosphane due to the presence of the methyl group and the gold-phosphine bond.
Eigenschaften
Molekularformel |
C19H18AuP |
|---|---|
Molekulargewicht |
474.3 g/mol |
IUPAC-Name |
carbanide;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1 |
InChI-Schlüssel |
AIJHVWFIEVTCNT-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


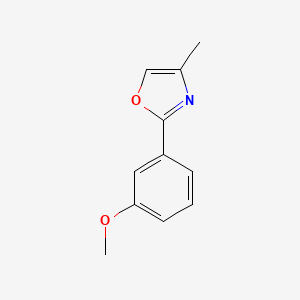
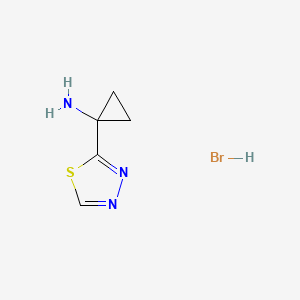
![(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B8502780.png)
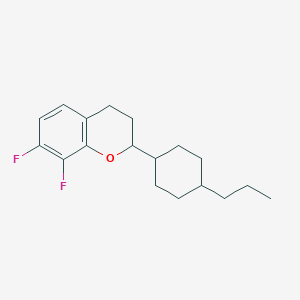
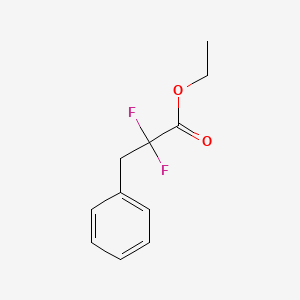
![1-tert-butyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B8502805.png)
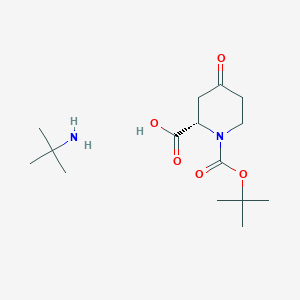
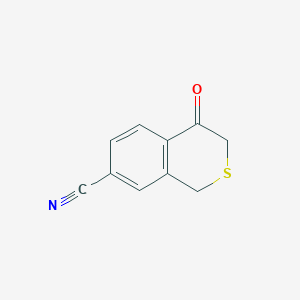
![1-[1-(Piperidin-1-yl)cyclobutyl]methanamine](/img/structure/B8502822.png)

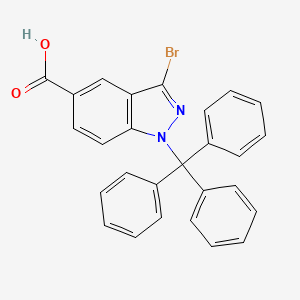


![1h-Pyrrolo[2,3-c]pyridine-2-methanol,5-chloro-a-phenyl-](/img/structure/B8502879.png)
